molecular formula C11H13BO3 B8632551 (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid

(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid

Cat. No.: B8632551
M. Wt: 204.03 g/mol
InChI Key: TXDWKJBVOZWHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C11H13BO3 It is a boronic acid derivative that features a naphthalene ring system substituted with a methoxy group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate (K2CO3), and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or transition metal catalysts.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon bonded products.

    Protodeboronation: Formation of the corresponding aryl or vinyl compounds without the boronic acid group.

Scientific Research Applications

(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction . The palladium catalyst facilitates the transmetalation step, where the boronic acid group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and allows for the formation of diverse carbon-carbon bonded structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules.

Properties

Molecular Formula

C11H13BO3

Molecular Weight

204.03 g/mol

IUPAC Name

(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H13BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h3,5-7,13-14H,2,4H2,1H3

InChI Key

TXDWKJBVOZWHQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CC1)C=CC(=C2)OC)(O)O

Origin of Product

United States

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